molecular formula C10H19NO B2701014 1-Azaspiro[4.6]undecan-4-ol CAS No. 1555894-21-7

1-Azaspiro[4.6]undecan-4-ol

Cat. No.: B2701014
CAS No.: 1555894-21-7
M. Wt: 169.268
InChI Key: YZWLAGUQAQOBGZ-UHFFFAOYSA-N
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Description

1-Azaspiro[4.6]undecan-4-ol is a spirocyclic compound characterized by a unique structural framework that includes a nitrogen atom within the spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[4.6]undecan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of olefin metathesis reactions catalyzed by Grubbs catalysts . Another approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. Optimization of reaction conditions and the use of cost-effective catalysts are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.6]undecan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, amines, and substituted derivatives, which can be further utilized in various chemical syntheses .

Comparison with Similar Compounds

Uniqueness: 1-Azaspiro[4.6]undecan-4-ol is unique due to its specific arrangement of atoms within the spiro ring, which imparts distinct chemical and biological properties.

Biological Activity

1-Azaspiro[4.6]undecan-4-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological properties. The compound is characterized by the following structural formula:

C11H17N Molecular Weight 179 26 g mol \text{C}_{11}\text{H}_{17}\text{N}\quad \text{ Molecular Weight 179 26 g mol }

The biological activity of 1-azaspiror[4.6]undecan-4-ol is primarily attributed to its interaction with various molecular targets:

  • Antiviral Activity : Research indicates that derivatives of 1-azaspiro[4.6]undecan have shown significant antiviral effects, particularly against coronaviruses. A study demonstrated that certain analogs inhibited human coronavirus 229E replication with an EC50 value of approximately 5.5 µM, suggesting potential for further development as antiviral agents .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity, demonstrating effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antiviral Screening : In a study aimed at identifying new chemical entities for antiviral drug development, a series of compounds based on the 1-thia-4-azaspiro scaffold were synthesized and evaluated for their activity against coronaviruses. Results indicated that modifications at specific positions on the azaspiro structure significantly influenced antiviral potency .
  • Antimicrobial Evaluation : A comparative study assessed the minimum inhibitory concentrations (MIC) of various azaspiro compounds against Mycobacterium tuberculosis. The findings revealed several derivatives with MIC values below 5 µM, highlighting their potential as anti-tuberculosis agents .
  • Structure-Activity Relationship (SAR) : Research into the SAR of azaspiro compounds has elucidated how different substituents affect biological activity. For instance, modifications at the C-2 and C-8 positions were found to enhance antiviral efficacy .

Table 1: Biological Activity Overview of 1-Azaspiro[4.6]undecan Derivatives

Compound NameActivity TypeEC50/MIC (µM)Reference
This compoundAntiviral5.5
Azaspiro derivative AAntimicrobial<5
Azaspiro derivative BAntimycobacterial<2

Properties

IUPAC Name

1-azaspiro[4.6]undecan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-9-5-8-11-10(9)6-3-1-2-4-7-10/h9,11-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWLAGUQAQOBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C(CCN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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